Home > Products > Screening Compounds P130286 > 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one - 871021-33-9

3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Catalog Number: EVT-1673932
CAS Number: 871021-33-9
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds consisting of a pyrazole ring fused to a pyridine ring. These compounds have gained significant attention in organic synthesis and medicinal chemistry due to their diverse biological activities. They are found as key structural motifs in numerous natural products and pharmaceuticals. [, , ]

2-Aryl Substituted 3-Amino-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-ones

  • Compound Description: This class of compounds represents a series of regioisomers to 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. They share the core pyrazolo[3,4-b]pyridin-6-one structure but differ in the position of the aryl substituent, which is located at the 2-position instead of the 1-position. [] The synthesis of these compounds involves the reaction of pyridones with substituted hydrazines, highlighting the impact of reaction conditions and substituents on regioselectivity. []
  • Relevance: The 2-aryl substituted pyrazolo[3,4-b]pyridin-6-ones are regioisomers of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, differing in the aryl substituent's position on the pyrazolopyridine core. [] This structural similarity underscores the importance of regiochemistry in these heterocyclic systems.

5-Aminopyrazoles

  • Compound Description: 5-Aminopyrazoles serve as key starting materials in the synthesis of various tetrahydro-1H-pyrazolo[3,4-b]pyridines. [] They react with azlactones to form the pyrazolopyridine scaffold, which can be further modified to access a diverse range of compounds, some exhibiting antioxidant activity or acting as phosphors. []
  • Relevance: 5-Aminopyrazoles are crucial building blocks for synthesizing 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one and its derivatives. [] They provide the pyrazole moiety that is incorporated into the final pyrazolopyridine structure, highlighting a key structural relationship.

Oxazolo[5,4-b]pyrazolo[4,3-e]pyridines

  • Compound Description: These compounds are synthesized from tetrahydro-1H-pyrazolo[3,4-b]pyridines through a reaction with phosphorus oxychloride (POCl3) in the presence of air. [] This transformation showcases the versatility of the pyrazolopyridine scaffold for further chemical modifications.
  • Relevance: Oxazolo[5,4-b]pyrazolo[4,3-e]pyridines are structurally related to 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one as they are derived from the same tetrahydro-1H-pyrazolo[3,4-b]pyridine intermediates. [] This connection highlights the potential for creating diverse polycyclic structures from a common precursor.

5-Amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones

  • Compound Description: These compounds are obtained from oxazolo[5,4-b]pyrazolo[4,3-e]pyridines through a ring-opening reaction with hydrazine hydrate and subsequent treatment with an alkali. [] They represent another example of the diverse functionalities that can be introduced into the pyrazolopyridine scaffold.
  • Relevance: Sharing the core pyrazolo[3,4-b]pyridin-6-one moiety, 5-Amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones are structurally related to 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. [] These compounds underscore the potential for diverse substitutions and modifications around the central heterocyclic core.

3,4-Dihydro-5H-pyrazolo[4,3-f][1,7]naphthyridin-5-ones

  • Compound Description: These compounds are synthesized by treating 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones with aluminum chloride. [] This reaction further expands the structural diversity accessible from pyrazolopyridine intermediates.
  • Relevance: 3,4-Dihydro-5H-pyrazolo[4,3-f][1,7]naphthyridin-5-ones, while structurally distinct from 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, highlight the broader family of fused heterocycles that can be accessed through synthetic modifications of related pyrazolopyridines. []
Overview

3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolo-pyridines. This compound features a unique bicyclic structure that combines a pyrazole and a pyridine ring, making it of interest in medicinal chemistry due to its potential biological activities.

Source

This compound can be synthesized through various chemical reactions involving readily available precursors. The specific synthetic routes often depend on the desired derivatives and their applications in pharmaceuticals.

Classification

The compound is classified as a pyrazolo-pyridine derivative, which is known for its diverse pharmacological properties. Pyrazolo-pyridines are often investigated for their roles in treating neurological disorders, inflammation, and cancer.

Synthesis Analysis

Methods

The synthesis of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: The formation of the pyrazole ring can be achieved through the condensation of hydrazines with appropriate carbonyl compounds.
  2. Methylation: Methyl groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
  3. Reduction Steps: If necessary, subsequent reduction steps can be employed to achieve the desired tetrahydro form.

Technical Details

The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yield and selectivity. For instance, using an acid or base catalyst can facilitate the cyclization process.

Molecular Structure Analysis

Structure

The molecular structure of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be described as follows:

  • Molecular Formula: C₉H₁₂N₄O
  • Molecular Weight: Approximately 180.22 g/mol
  • Structural Features: The compound features a pyrazole ring fused to a pyridine ring with an amino group and two methyl groups attached.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for precise determination of its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions.
  3. Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form more complex structures.

Technical Details

Understanding the reactivity of this compound requires knowledge of reaction mechanisms and conditions that favor specific pathways over others.

Mechanism of Action

Process

Research indicates that compounds like 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one may exhibit biological activity through several mechanisms:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could interact with neurotransmitter receptors affecting signaling pathways.
  3. Antioxidant Activity: Potential for scavenging free radicals due to its chemical structure.

Data

Quantitative data on its efficacy and potency in biological assays would typically be gathered from pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data on melting point, boiling point, and spectral characteristics (IR spectra) would further characterize this compound.

Applications

Scientific Uses

3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is being explored for various applications:

  1. Pharmaceutical Development: Investigated for potential use in treating neurological disorders due to its interaction with neurotransmitter systems.
  2. Biochemical Research: Used as a probe in studies related to enzyme activity and receptor binding assays.
  3. Material Science: Potential applications in developing new materials with specific electronic properties.
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds

Nomenclature and Structural Classification of Pyrazolo[3,4-b]pyridines

The core structure of pyrazolo[3,4-b]pyridines consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] positions, creating a bicyclic heterocyclic system with significant pharmacological versatility. The specific compound 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS: 871021-33-9 / 1105190-81-5) follows systematic IUPAC nomenclature that precisely defines its substitution pattern and saturation state:

  • "1,4,5,7-Tetrahydro-6H" indicates a partially reduced pyridine ring with saturation at positions 4,5,7.
  • "1,5-Dimethyl" specifies methyl groups at the pyrazole nitrogen (N1) and pyridine C5 carbon.
  • "3-Amino" denotes the essential amino substituent at C3.
  • "6-one" confirms a ketone at C6 [4] [7] [9].
  • Structural Classification: This derivative belongs to the 1H-pyrazolo[3,4-b]pyridine class, characterized by an aromatic pyrazole ring fused to a non-aromatic, partially saturated pyridone ring. The molecule exhibits a planar pyrazole moiety and a non-planar piperidinone-like ring due to sp³-hybridized carbons at C4, C5, and C7. This hybrid aromatic/aliphatic architecture enhances its capacity for diverse non-covalent interactions (e.g., hydrogen bonding via N1, C3-NH₂, and C6=O groups) [8] [3].

Table 1: Key Identifiers of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Identifier TypeValue
Systematic IUPAC Name3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
CAS Numbers871021-33-9 (primary), 1105190-81-5 (variant)
Molecular FormulaC₈H₁₂N₄O
Molecular Weight180.21 g/mol
SMILESCN1N=C(N)C2CC(C)C(=O)NC1=2
InChI KeySPCIDKIXSSLIAR-UHFFFAOYSA-N
Canonical SMILESO=C1C(C)CC2=C(N(C)N=C2N)N1 [4] [7] [9]

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

The medicinal exploration of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva's synthesis of the first monosubstituted derivative (R₃ = Ph). However, significant pharmacological interest emerged in the 1960s–1980s with the development of anxiolytics (e.g., tracazolate) and cardiovascular agents [3] [8]. Key milestones include:

  • Early Synthetic Work: Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives via condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones established foundational methodologies still in use today [3].
  • Kinase Inhibitor Era (2000s): The scaffold gained prominence as a "purine isostere" due to its ability to mimic adenine in ATP-binding pockets. Landmark developments included pyrazolo[3,4-b]pyridine-based inhibitors targeting glycogen synthase kinase-3β (GSK-3β, e.g., compound II from [1]) and cyclin-dependent kinases (CDKs) [8] [10].
  • Modern Clinical Candidates: FDA-approved drugs like riociguat (Adempas®, 2013) and vericiguat (Verquvo®, 2021) for pulmonary hypertension solidified the scaffold's druggability. These agents function as soluble guanylate cyclase stimulators [8].
  • Target Diversification: Beyond kinases, recent derivatives show potent activity against phosphodiesterases (PDEs), fibroblast growth factor receptors (FGFRs), and tubulin polymerases. For example, multi-component synthetic routes (e.g., Vilsmeier-Haack-Arnold/Friedlander sequences) have yielded compounds like 8o and 14b with nanomolar antileukemic activity via CDK2/Abl kinase inhibition [10] [8].

Table 2: Historical Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery

YearMilestoneSignificance
1908Ortoleva's synthesis of first 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph)Established core synthetic accessibility
1911Bulow's synthesis of N-phenyl-3-methyl derivativesDemonstrated regioselective functionalization
1960s–1980sDevelopment of tracazolate (anxiolytic)Validated CNS applications
2000sGSK-3β inhibitors (e.g., US20040266815A1)Showcased kinase targeting potential
2013Approval of riociguat (Adempas®)First FDA-approved drug for chronic thromboembolic PH
2020sAntileukemic agents (e.g., NCI-screened derivatives)Advanced multi-targeted oncology candidates [1] [3] [8]

Significance of Tautomerism and Aromatic Stability in 1H-Pyrazolo[3,4-b]pyridines

Tautomerism profoundly influences the physicochemical and biological properties of pyrazolo[3,4-b]pyridines. For unsaturated derivatives, two tautomeric forms exist: 1H-pyrazolo[3,4-b]pyridine (aromatic) and 2H-pyrazolo[3,4-b]pyridine (non-aromatic). However, computational studies using AM1 methods confirm the 1H-tautomer is energetically favored by 37.03 kJ/mol (≈9 kcal/mol) due to full aromatic delocalization across both rings [3] [6].

  • Impact of Saturation: The title compound 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exhibits fixed tautomerism. Its pyridine ring is non-aromatic (tetrahydro status), while the pyrazole ring retains aromaticity. This hybrid state:
  • Precludes 1H/2H Tautomerism: The saturated C4-C5 bond prevents double-bond migration required for 2H-tautomer formation.
  • Stabilizes the Ketone Form: The C6 carbonyl exists exclusively as the ketone (not enol) due to conjugation with the pyrazole ring and intramolecular hydrogen bonding with the C3-amino group [4] [6].
  • Substituent Effects:
  • The 3-amino group enhances resonance stabilization via donation of electron density into the π-system.
  • N1-methylation locks the pyrazole nitrogen in the 1H-configuration, eliminating tautomeric ambiguity.
  • C5-methylation sterically influences ring puckering but does not alter tautomeric preference [4] [7].

  • Analytical Validation:

  • NMR: Distinct chemical shifts for C6=O (δ ~188 ppm in ¹³C NMR) and C3-NH₂ (δ ~5.8–6.2 ppm in ¹H NMR) confirm the amino-ketone form.
  • X-ray Crystallography: Intermolecular H-bonding between C6=O and C3-NH₂ groups stabilizes crystal packing, as observed in phosphoramidate derivatives [6] [7].

Table 3: Tautomeric Energy Differences and Analytical Signatures

Parameter1H-Tautomer2H-TautomerExperimental Evidence
Energy (AM1)-37.03 kJ/molReferenceDFT/B3LYP/6-311G(d,p) calculations [3]
AromaticityFull π-delocalizationDisrupted conjugationNMR ring current effects [6]
C6 Carbon Signal (¹³C NMR)δ ~188 ppm (C=O)Not observedDMSO-d₆ spectra [7]
N1/N2 Preference>99% N1-methylated<1%Regiospecific synthesis [4] [9]

Properties

CAS Number

871021-33-9

Product Name

3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

IUPAC Name

3-amino-1,5-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

InChI

InChI=1S/C8H12N4O/c1-4-3-5-6(9)11-12(2)7(5)10-8(4)13/h4H,3H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

SPCIDKIXSSLIAR-UHFFFAOYSA-N

SMILES

CC1CC2=C(NC1=O)N(N=C2N)C

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.